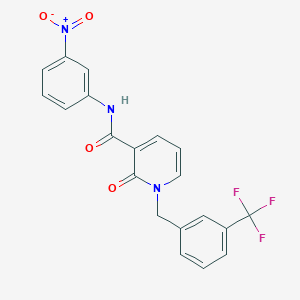
N-(3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a nitrophenyl group, a trifluoromethyl group, and a carboxamide group . These groups are common in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including FT-IR, 1H NMR, and 13C NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.科学的研究の応用
Medicinal Chemistry and Drug Design
Nitrogen-based heterocycles play a crucial role in drug discovery. More than 75% of FDA-approved drugs contain nitrogen-containing heterocyclic moieties. These compounds exhibit diverse biological activities and are essential components of many biologically important molecules. Let’s explore some specific applications:
Antimicrobial Activity: The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effectiveness against various bacterial strains, including Proteus vulgaris . Further studies are needed to determine its minimum inhibitory concentration (MIC) and mechanism of action .
Anti-Inflammatory Agents: Given the presence of nitro and trifluoromethyl groups, this compound may exhibit anti-inflammatory effects. Researchers could explore its impact on inflammatory pathways and evaluate its potential as an anti-inflammatory agent.
Anticancer Potential: Nitrogen-based heterocycles often show promise in cancer therapy. Investigating the compound’s cytotoxicity against cancer cell lines (e.g., breast, lung, or colon cancer) would be valuable. Additionally, understanding its interaction with cellular targets (such as kinases or receptors) could guide drug design.
CNS Disorders: Considering the central nervous system (CNS), this compound could be evaluated for neuroprotective effects, potential as an antidepressant, or modulation of neurotransmitter receptors. In silico studies could predict its blood-brain barrier permeability.
Metabolic Disorders: Nitrogen-containing heterocycles often impact metabolic pathways. Researchers could investigate its influence on enzymes related to diabetes, obesity, or lipid metabolism. Structural modifications might enhance selectivity.
Structure-Activity Relationship (SAR)
Understanding the relationship between the compound’s structure and its biological activity is crucial. Researchers can perform SAR studies by synthesizing analogs with subtle modifications (e.g., substituents on the phenyl rings or the pyridine core). These studies guide rational drug design.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)14-5-1-4-13(10-14)12-25-9-3-8-17(19(25)28)18(27)24-15-6-2-7-16(11-15)26(29)30/h1-11H,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWLGISZHAGCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

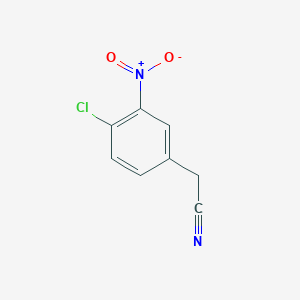
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2734505.png)
![(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2734506.png)
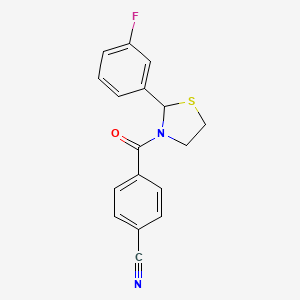
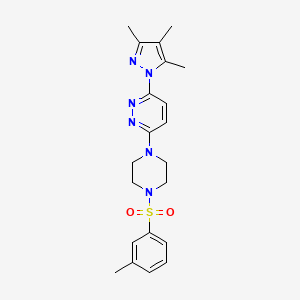
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734511.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2734513.png)
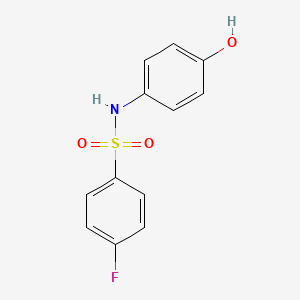
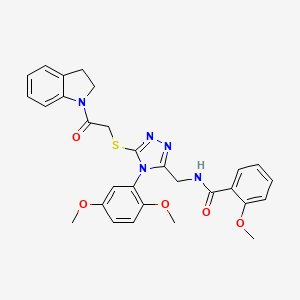
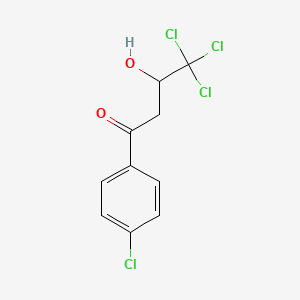

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2734521.png)